molecular formula C15H19N3OS2 B10944513 1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B10944513
M. Wt: 321.5 g/mol
InChI Key: WMQOREXEGSDYOZ-UHFFFAOYSA-N
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Description

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 5,6-dimethyl-1,3-benzothiazole-2-amine with tetrahydro-2-furanylmethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethyl sulfoxide, and acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkoxylated benzothiazole derivatives.

Scientific Research Applications

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLPROPANE-1,3-DIAMINE
  • N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)GUANIDINE
  • N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLETHANE-1,2-DIAMINE

Uniqueness

N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro-2-furanylmethyl group enhances its solubility and bioavailability, making it a promising candidate for various applications compared to its similar compounds.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C15H19N3OS2/c1-9-6-12-13(7-10(9)2)21-15(17-12)18-14(20)16-8-11-4-3-5-19-11/h6-7,11H,3-5,8H2,1-2H3,(H2,16,17,18,20)

InChI Key

WMQOREXEGSDYOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=S)NCC3CCCO3

Origin of Product

United States

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